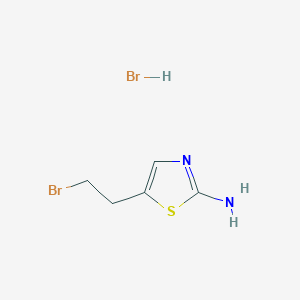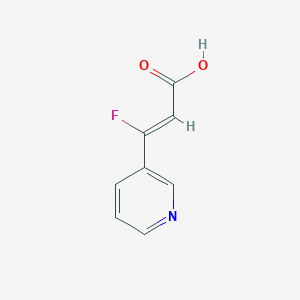
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and fluorinated reagents.
Formation of Intermediate: The aldehyde group of pyridine-3-carboxaldehyde is converted to an enone intermediate through a condensation reaction with a fluorinated compound.
Final Product Formation: The enone intermediate undergoes a fluorination reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step, which is crucial for the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom, which can enhance binding affinity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency. The pyridine ring can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the binding.
Comparison with Similar Compounds
3-fluoro-3-(pyridin-2-yl)prop-2-enoic acid: Similar structure but with the pyridine ring at a different position.
3-chloro-3-(pyridin-3-yl)prop-2-enoic acid: Chlorine atom instead of fluorine.
3-fluoro-3-(pyridin-4-yl)prop-2-enoic acid: Pyridine ring at the 4-position.
Uniqueness: (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its reactivity and binding properties. The (2Z) configuration also plays a role in its distinct chemical behavior compared to its (E) isomer.
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(Z)-3-fluoro-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H6FNO2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- |
InChI Key |
HMONJMXCNUCABM-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C(=O)O)/F |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



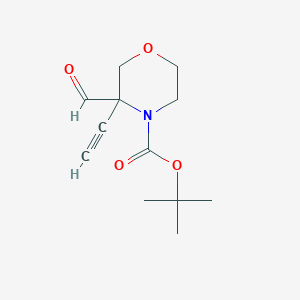
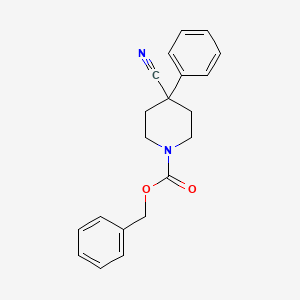
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
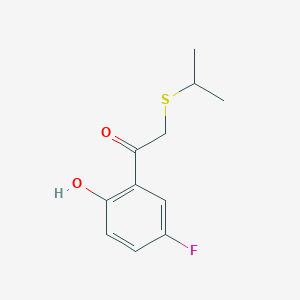
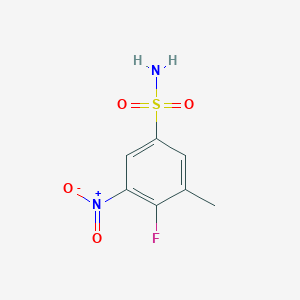
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
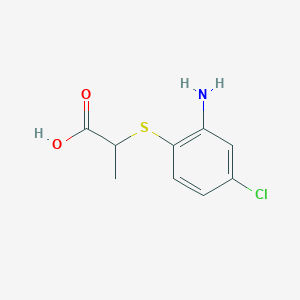
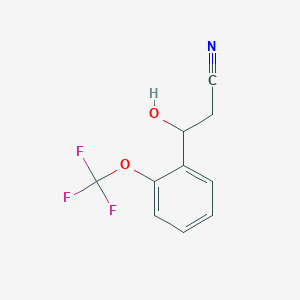
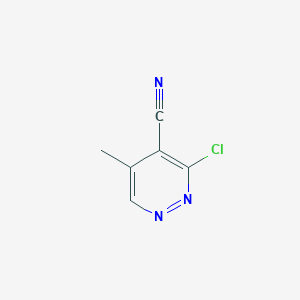
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
